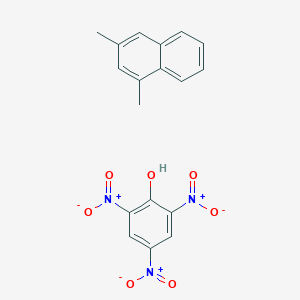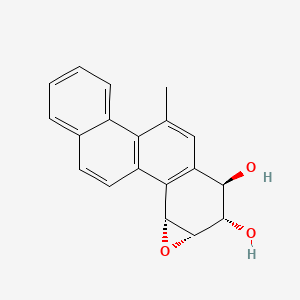
5-Methylchrysene-7S,8R-diol-9R,10S-epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylchrysene-7S,8R-diol-9R,10S-epoxide: is a complex organic compound with the molecular formula C19H16O3 . It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and contains multiple functional groups, including hydroxyl groups and an epoxide ring. This compound is of significant interest in scientific research due to its unique chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide typically involves multiple steps, starting from chrysene. The process includes:
Methylation: Introduction of a methyl group to the chrysene molecule.
Diol Formation: Oxidation to form the diol (two hydroxyl groups).
Epoxidation: Formation of the epoxide ring through a reaction with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation, potentially leading to the formation of quinones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Sodium borohydride (NaBH4) for reduction of the epoxide ring.
Substitution Reagents: Alkyl halides for ether formation.
Major Products:
Quinones: From oxidation.
Diols: From reduction.
Ethers/Esters: From substitution reactions.
Applications De Recherche Scientifique
Chemistry: : 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) in various chemical reactions.
Biology: : The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: : Research is ongoing to explore its role in the development of cancer and its potential as a biomarker for exposure to PAHs.
Industry: : While not widely used in industry, it serves as a reference compound in environmental monitoring and toxicology studies.
Mécanisme D'action
The mechanism of action of 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide involves its interaction with cellular components. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in DNA, leading to mutations. This interaction is mediated through the formation of DNA adducts, which can disrupt normal cellular processes and potentially lead to carcinogenesis .
Comparaison Avec Des Composés Similaires
Chrysene: The parent compound, lacking the methyl and epoxide groups.
Benzo[a]pyrene: Another PAH with similar biological activities.
7,12-Dimethylbenz[a]anthracene: A structurally related compound with known carcinogenic properties.
Uniqueness: 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide is unique due to its specific stereochemistry and the presence of both hydroxyl and epoxide functional groups. These features contribute to its distinct chemical reactivity and biological interactions, making it a valuable compound for research in environmental chemistry and toxicology .
Propriétés
Numéro CAS |
111901-41-8 |
|---|---|
Formule moléculaire |
C19H16O3 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
(3R,5S,6S,7R)-10-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C19H16O3/c1-9-8-13-15(18-19(22-18)17(21)16(13)20)12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8,16-21H,1H3/t16-,17+,18-,19+/m1/s1 |
Clé InChI |
LMQWCOZFQUNBGM-HCXYKTFWSA-N |
SMILES isomérique |
CC1=CC2=C([C@@H]3[C@@H](O3)[C@H]([C@@H]2O)O)C4=C1C5=CC=CC=C5C=C4 |
SMILES canonique |
CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
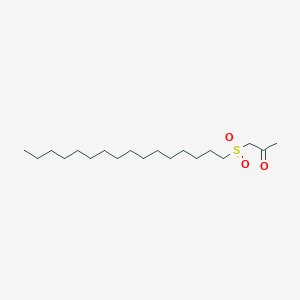
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
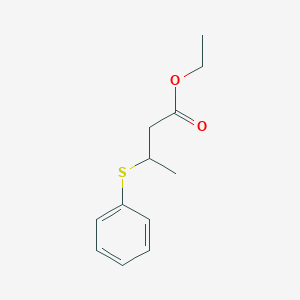
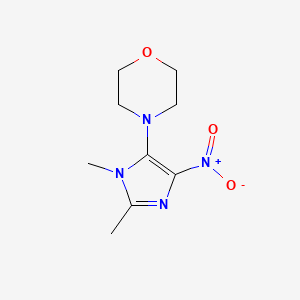
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
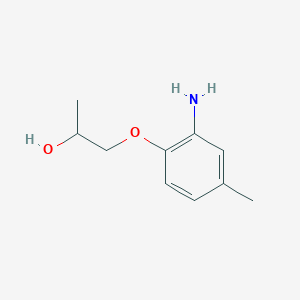

![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
